Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 861208-16-4. It has a linear formula of C10H8BrClN2O2 . This compound is typically used in laboratory settings .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C10H8BrClN2O2/c1-2-16-10(15)8-9(11)14-5-6(12)3-4-7(14)13-8/h3-5H,2H2,1H3 . This indicates the arrangement of atoms and their connectivity.Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 144 - 146 degrees Celsius . It has a molecular weight of 303.54 .Scientific Research Applications
Synthesis and Anti-inflammatory Activity The compound has been utilized in the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which were then tested for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
Chemical Synthesis and Intermediates
Role in Insecticide Synthesis Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a close derivative, serves as an important intermediate in the synthesis of the insecticide chlorantraniliprole. Its synthesis involves esterification and bromination, demonstrating its significance in industrial chemistry (Zhi-li, 2007).
Applications in Organic Synthesis
Synthesis of Polychlorinated Compounds Ethyl bromoacetate and chlorinated 2-aminopyridines were used to synthesize polychlorinated imidazo[1,2-α]pyridines, showing the compound's utility in creating analogs of chlorinated benzimidazoles (Gudmundsson et al., 1997).
Creation of Novel Fluorescent Compounds The synthesis of novel fluorescent compounds involving derivatives of ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate has been explored. These compounds exhibit varied absorption and emission characteristics based on the substituent groups, indicating applications in spectroscopic analysis (Ge et al., 2014).
Palladium-Catalyzed Alkenylation The compound has been involved in palladium-catalyzed C-H alkenylation processes, enabling the synthesis of diverse imidazo[1,2-a]pyridine derivatives, which are valuable in organic chemistry and potentially in pharmaceutical synthesis (Koubachi et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-9(11)14-5-6(12)3-4-7(14)13-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEINUXVIHDZXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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